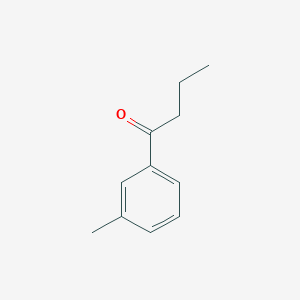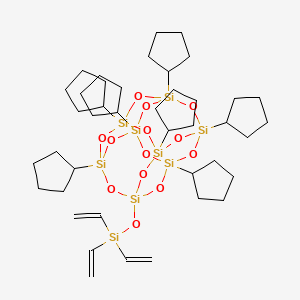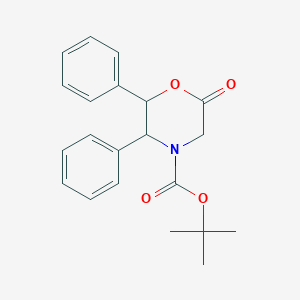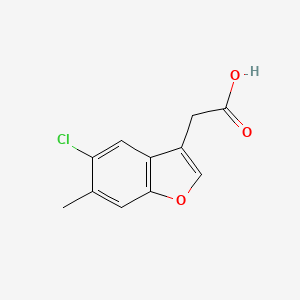
Hexa(cyclohexyl)ditin
Overview
Description
Hexa(cyclohexyl)ditin, also known as HCDT, is an organotins compound that has been used in a variety of scientific research applications. It is a derivative of cyclohexyl dithiocarbamate, and is composed of two cyclohexyl groups connected by a carbon-carbon double bond. HCDT has been studied for its potential use in a variety of fields, including medicine, agriculture, and materials science.
Scientific Research Applications
Hexa(cyclohexyl)ditin has been studied for its potential use in a variety of scientific research applications. It has been used as a catalyst in the synthesis of polymers, as a corrosion inhibitor, as a biocide, and as an antioxidant. It has also been used in the synthesis of pharmaceuticals, and in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Hexa(cyclohexyl)ditin is not fully understood. However, it is believed that the compound acts as a Lewis acid, which allows it to interact with molecules, resulting in a range of different effects. It is also believed that this compound can form complexes with other molecules, which can result in a range of different effects.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been shown to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. It has also been shown to inhibit the growth of bacteria and fungi, and to have antioxidant and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
Hexa(cyclohexyl)ditin has several advantages for use in laboratory experiments. It is relatively stable, and can be stored for long periods of time without significant degradation. It is also relatively inexpensive, and can be easily synthesized. However, it has some limitations, as it is not very soluble in water, and can be toxic if inhaled or ingested.
Future Directions
There are several potential future directions for Hexa(cyclohexyl)ditin research. The compound could be further studied for its potential use in the synthesis of pharmaceuticals, as well as its potential use as an antioxidant and anti-inflammatory agent. Additionally, further research could be conducted to better understand its mechanism of action, and to explore potential new applications for the compound. Finally, further research could be conducted to explore the potential toxicity of this compound, and to develop methods to reduce its toxicity.
properties
InChI |
InChI=1S/6C6H11.2Sn/c6*1-2-4-6-5-3-1;;/h6*1H,2-6H2;; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDFHADZOZZWTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[Sn](C2CCCCC2)C3CCCCC3.C1CCC(CC1)[Sn](C2CCCCC2)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H66Sn2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
736.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3047-10-7 | |
| Record name | NSC227371 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227371 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B1609123.png)